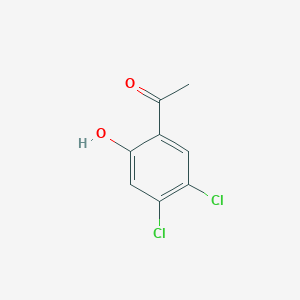

1-(4,5-Dichloro-2-hydroxyphenyl)ethanone

Description

1-(4,5-Dichloro-2-hydroxyphenyl)ethanone is a halogenated hydroxyacetophenone derivative with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . Its structure features a phenyl ring substituted with hydroxyl (-OH), acetyl (-COCH₃), and chlorine atoms at the 2-, 4-, and 5-positions, respectively. This substitution pattern confers distinct chemical reactivity and biological activity.

Properties

IUPAC Name |

1-(4,5-dichloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDZGKFMOJUAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22526-30-3 | |

| Record name | 1-(4,5-dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 5-hydroxy-2-nitroacetophenone in a mixture of chloroform, carbon tetrachloride, and ethyl acetate at 61°C . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ethanone group can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl ethanones with various functional groups.

Scientific Research Applications

1-(4,5-Dichloro-2-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone are best understood through comparisons with analogs differing in halogenation patterns, substituent positions, or functional groups.

Chloro-Substituted Analogs

Insights :

- Bioactivity : Compounds with adjacent halogens (e.g., 4,5-dichloro) may exhibit enhanced lipophilicity, improving membrane permeability in biological systems .

Fluoro-Substituted Analogs

| Compound Name | Molecular Formula | Substituents | Key Differences | Reference |

|---|---|---|---|---|

| 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | F at 4,5; -OH at 2 | Fluorine’s electronegativity increases acidity of -OH group | |

| 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone | C₈H₆ClFO₂ | Cl at 4; F at 5; -OH at 2 | Mixed halogenation may enhance selectivity in enzyme inhibition |

Insights :

- Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the acidity of the phenolic -OH (pKa ~8–9) compared to chloro analogs (pKa ~9–10), affecting solubility and reactivity .

- Hybrid Halogenation : The combination of Cl and F in 4-chloro-5-fluoro derivatives may synergistically improve metabolic stability in drug design .

Methoxy vs. Hydroxy Substitutions

| Compound Name | Molecular Formula | Functional Group | Key Differences | Reference |

|---|---|---|---|---|

| 1-(4,5-Dichloro-2-methoxyphenyl)ethanone | C₉H₈Cl₂O₂ | -OCH₃ at 2 | Methoxy group reduces hydrogen-bonding capacity | |

| 1-(4-Chloro-2-methoxyphenyl)ethanone | C₉H₉ClO₂ | -OCH₃ at 2 | Lacks 5-Cl; lower steric hindrance |

Insights :

- Hydrogen Bonding : Methoxy-substituted analogs lack the acidic -OH proton, reducing interactions with polar biological targets (e.g., enzymes) compared to hydroxy derivatives .

- Synthetic Flexibility : Methoxy groups are easier to functionalize further (e.g., demethylation) in multi-step syntheses .

Nitro and Amino Derivatives

| Compound Name | Molecular Formula | Functional Groups | Key Differences | Reference |

|---|---|---|---|---|

| 1-(4,5-Dichloro-2-nitrophenyl)ethanone | C₈H₅Cl₂NO₃ | -NO₂ at 2 | Nitro group introduces strong electron withdrawal; redox-active | |

| 1-(2-Amino-3,5-dimethylphenyl)-2-chloroethanone | C₁₀H₁₂ClNO | -NH₂ at 2 | Amino group enhances nucleophilicity; potential for Schiff base formation |

Insights :

- Nitro Derivatives : The nitro group in 4,5-dichloro-2-nitro analogs increases electrophilicity, making them reactive intermediates in coupling reactions .

Data Tables

Table 1: Physical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|---|

| 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone | 205.04 | 94–101* | 3050 (-OH), 1665 (C=O), 730 (C-Cl) |

| 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone | 205.04 | 137 | 1660 (C=O), 740 (C-Cl) |

| 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone | 172.13 | Not reported | 3100 (-OH), 1670 (C=O) |

*Varies with synthesis method .

Biological Activity

1-(4,5-Dichloro-2-hydroxyphenyl)ethanone is an organic compound with notable biological activities attributed to its unique molecular structure. This compound features a phenolic structure with dichlorination and hydroxylation, enhancing its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its interactions with enzymes, antibacterial properties, and potential therapeutic uses.

Chemical Structure and Properties

1-(4,5-Dichloro-2-hydroxyphenyl)ethanone has the molecular formula C8H7Cl2O2. The presence of two chlorine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position of the aromatic ring significantly influences its biological activity. The compound's ability to form covalent bonds with nucleophilic sites on target molecules is crucial for its efficacy in various applications.

Enzyme Inhibition

Research indicates that 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone exhibits enzyme inhibitory properties. Specifically, it has been shown to interact with acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are critical targets in drug design for neurodegenerative diseases and other conditions.

- Acetylcholinesterase Inhibition : A study demonstrated that compounds similar to 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone exhibited significant inhibition of AChE, with IC50 values ranging from 28.76 nM to 57.27 nM. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic function .

- Carbonic Anhydrase Inhibition : The compound's phenolic structure makes it a promising candidate for developing inhibitors targeting CAs, which play vital roles in various physiological processes .

Antibacterial Activity

The antibacterial properties of phenolic compounds have been widely studied. 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone may exhibit similar effects due to its structural characteristics.

Comparative Analysis

To better understand the biological activity of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone, a comparison with structurally similar compounds can provide insights into its efficacy.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-(3-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | 0.88 |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | 0.88 |

| 1-(4-Chloro-2-hydroxyphenyl)propan-1-one | C9H9ClO2 | 0.81 |

| 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone | C8H6Cl2O2 | 0.90 |

| 1-(2-Chloro-6-methoxyphenyl)ethanone | C8H9ClO3 | 0.95 |

The unique substitution pattern of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone enhances its reactivity compared to other compounds in the table, potentially leading to improved biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or including phenolic structures:

- Inhibition Studies : Research has shown that derivatives of phenolic compounds can effectively inhibit AChE and CA enzymes, indicating that structural modifications can lead to enhanced bioactivity .

- Antibacterial Testing : Compounds structurally related to 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone have been tested against multi-drug resistant strains, showcasing promising results that warrant further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.